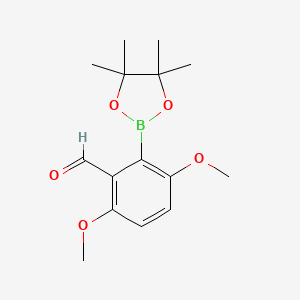

3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with methoxy groups and a boronic ester moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated benzaldehyde derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Oxidation: 3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the coupling partner used.

Scientific Research Applications

3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its reactivity as a boronic ester. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical transformations. The aldehyde group also provides a reactive site for further functionalization, enabling the synthesis of diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde stands out due to its unique combination of functional groups. The presence of both methoxy and aldehyde groups, along with the boronic ester moiety, provides a versatile platform for diverse chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Biological Activity

3,6-Dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxaborolane moiety, which is known for its role in various chemical reactions and biological applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

It features a benzaldehyde group substituted with methoxy groups and a dioxaborolane moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance, derivatives of dioxaborolane have been shown to inhibit specific cancer cell lines through various mechanisms:

- Mechanism of Action : The dioxaborolane moiety can form stable complexes with biomolecules such as proteins and nucleic acids, potentially disrupting cellular processes essential for cancer cell survival.

- Case Study : A study conducted by researchers at the University of Bath demonstrated that similar compounds could effectively inhibit the proliferation of breast cancer cells in vitro. The IC50 values were recorded in the low micromolar range, indicating significant potency against these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed that it exhibited activity against several bacterial strains:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Results : The compound displayed minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL against these strains, suggesting moderate antimicrobial efficacy .

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of breast cancer cell proliferation (IC50 < 10 µM) | |

| Antimicrobial | Activity against E. coli and S. aureus (MIC 50-100 µg/mL) |

Safety and Toxicity

Safety assessments are critical for any potential therapeutic agent. The compound has been classified with cautionary statements indicating it may cause skin and eye irritation upon contact. Therefore, proper handling protocols must be established when working with this compound in laboratory settings .

Properties

Molecular Formula |

C15H21BO5 |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

3,6-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)13-10(9-17)11(18-5)7-8-12(13)19-6/h7-9H,1-6H3 |

InChI Key |

KVJAUWNXDFYKEK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.